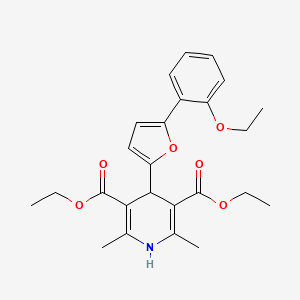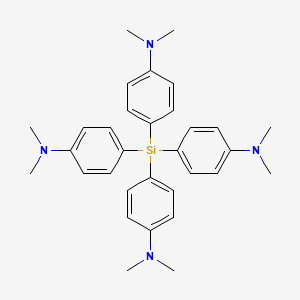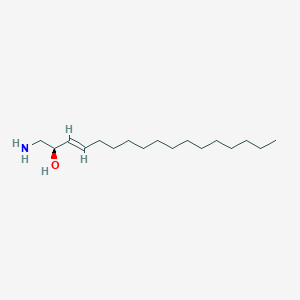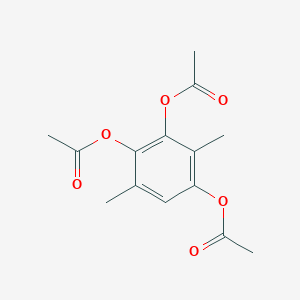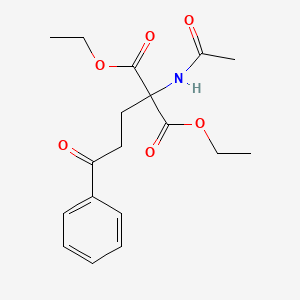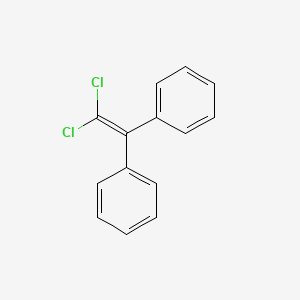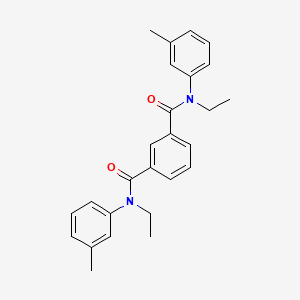
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of phthalazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include phthalic anhydride, bromobenzoyl chloride, and diisopropylamine. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of certain atoms or groups with others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex phthalazine derivatives, while reduction may produce simpler compounds with fewer functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in drug development, particularly for targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine derivatives: Compounds with similar core structures but different substituents.
Benzoyl compounds: Molecules containing the benzoyl functional group.
Dihydropyrrolo derivatives: Compounds with the dihydropyrrolo ring system.
Uniqueness
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
853349-11-8 |
|---|---|
Formule moléculaire |
C26H25BrN2O5 |
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
dipropan-2-yl (1S,10bR)-3-(4-bromobenzoyl)-1,10b-dihydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C26H25BrN2O5/c1-14(2)33-25(31)20-21(26(32)34-15(3)4)23(24(30)16-9-11-18(27)12-10-16)29-22(20)19-8-6-5-7-17(19)13-28-29/h5-15,20,22H,1-4H3/t20-,22-/m0/s1 |
Clé InChI |
GMTJXLAJGDBVFH-UNMCSNQZSA-N |
SMILES isomérique |
CC(C)OC(=O)[C@@H]1[C@@H]2C3=CC=CC=C3C=NN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
CC(C)OC(=O)C1C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
